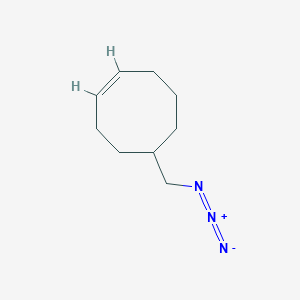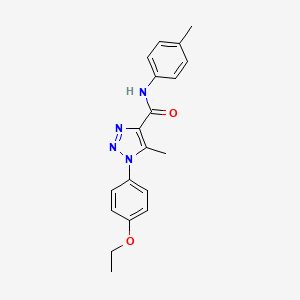
1-(4-ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for drug development.
Méthodes De Préparation
The synthesis of 1-(4-ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 4-ethoxyphenyl azide with 4-methylphenylacetylene in the presence of a copper(I) catalyst. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the triazole ring through a 1,3-dipolar cycloaddition reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Analyse Des Réactions Chimiques
1-(4-Ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties, making it a potential candidate for drug development.
Medicine: The compound’s unique chemical structure allows it to interact with specific biological targets, leading to potential therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The triazole ring plays a crucial role in this interaction, as it can form stable complexes with metal ions and other biomolecules, enhancing the compound’s efficacy .
Comparaison Avec Des Composés Similaires
1-(4-Ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in its chemical and biological properties.
1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.
1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound lacks the ethoxy group, which can affect its solubility and interaction with biological targets.
These comparisons highlight the unique features of this compound and its potential advantages over similar compounds.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-4-25-17-11-9-16(10-12-17)23-14(3)18(21-22-23)19(24)20-15-7-5-13(2)6-8-15/h5-12H,4H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUPBMUKUKFRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2570006.png)
![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide](/img/structure/B2570008.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2570009.png)
![ethyl 2-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2570011.png)
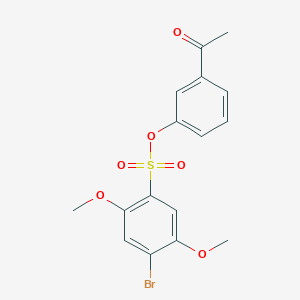
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2570014.png)
![4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2570015.png)
![2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2570016.png)
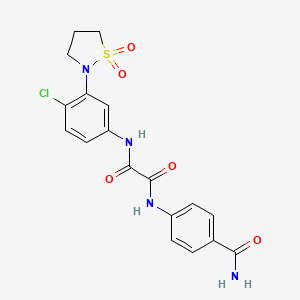
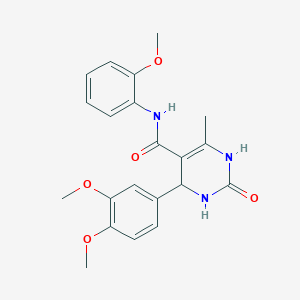
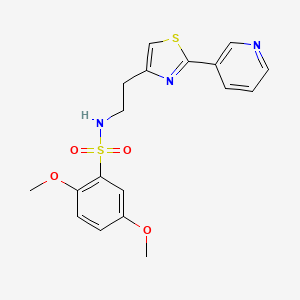
![1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2570023.png)
